molecular formula C18H34O16 B1377730 1,4-b-D-Cellotriitol (borohydride reduced cellotriose) CAS No. 61473-64-1

1,4-b-D-Cellotriitol (borohydride reduced cellotriose)

Cat. No.: B1377730
CAS No.: 61473-64-1
M. Wt: 506.5 g/mol
InChI Key: XJCCHWKNFMUJFE-JTCQMAGDSA-N
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Description

1,4-b-D-Cellotriitol, also known as borohydride reduced cellotriose, is a derivative of cellotriose. Cellotriose is a trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds. The reduction of cellotriose with borohydride results in the formation of 1,4-b-D-Cellotriitol, which has applications in various scientific fields due to its unique properties.

Preparation Methods

1,4-b-D-Cellotriitol is prepared through the controlled hydrolysis of cellulose, followed by borohydride reduction and purification . The synthetic route involves:

Chemical Reactions Analysis

1,4-b-D-Cellotriitol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of polyols.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-b-D-Cellotriitol involves its interaction with specific enzymes. As an inhibitor of glycosidases and glucosidase enzymes, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can modulate various biological pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

1,4-b-D-Cellotriitol can be compared with other similar compounds such as:

    Cellobiose: A disaccharide composed of two glucose units linked by β-1,4-glycosidic bonds. Unlike 1,4-b-D-Cellotriitol, cellobiose is not reduced and has different chemical properties.

    Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds. It is larger and more complex than 1,4-b-D-Cellotriitol.

    Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4-glycosidic bonds. The difference in glycosidic linkage results in different chemical and biological properties compared to 1,4-b-D-Cellotriitol.

The uniqueness of 1,4-b-D-Cellotriitol lies in its reduced form and its specific inhibitory effects on glycosidases and glucosidase enzymes, which are not observed in the other similar compounds.

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCHWKNFMUJFE-JTCQMAGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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